molecular formula C8H7N3O2 B11912491 3-Methyl-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid

3-Methyl-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid

Cat. No.: B11912491
M. Wt: 177.16 g/mol
InChI Key: JZKKDADXPOJWMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate. This reaction proceeds through a cyclization process, forming the desired pyrazolopyridine structure . The reaction conditions often include the use of glacial acetic acid as a solvent and heating to facilitate the cyclization.

Industrial Production Methods

Industrial production methods for this compound are generally based on the same synthetic routes used in laboratory settings but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimization of reaction conditions are common practices to enhance yield and efficiency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

3-Methyl-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid involves its inhibition of D-amino acid oxidase (DAO). By binding to the active site of DAO, it prevents the enzyme from catalyzing the oxidation of D-amino acids, thereby reducing oxidative stress and preventing formalin-induced tonic pain . This inhibition is crucial in protecting cells from damage and has potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its ability to selectively inhibit DAO sets it apart from other similar compounds, making it a valuable molecule in medicinal chemistry .

Properties

IUPAC Name

3-methyl-2H-pyrazolo[4,3-b]pyridine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-4-7-5(11-10-4)2-3-6(9-7)8(12)13/h2-3H,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKKDADXPOJWMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)C=CC(=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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